2-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
2-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic compound that contains a thiophene ring, a thiadiazole ring, and a benzamide moietyIt is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 2-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the thiadiazole ring: This can be achieved by reacting a thiophene derivative with thiosemicarbazide under acidic conditions to form the 1,2,4-thiadiazole ring.
Chlorination: The thiadiazole intermediate is then chlorinated using a chlorinating agent such as thionyl chloride.
Coupling with benzamide: The chlorinated thiadiazole is then coupled with benzamide in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding thiol or amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves the inhibition of specific enzymes and modulation of biological pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, it can induce apoptosis and inhibit cell cycle progression in cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
2-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can be compared with other similar compounds such as:
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide: This compound also contains a thiophene ring and a benzamide moiety but differs in its substitution pattern and biological activity.
2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: This compound has a pyrimidine ring instead of a thiadiazole ring and exhibits different chemical and biological properties.
Properties
Molecular Formula |
C13H8ClN3OS2 |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-chloro-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C13H8ClN3OS2/c14-9-5-2-1-4-8(9)12(18)16-13-15-11(17-20-13)10-6-3-7-19-10/h1-7H,(H,15,16,17,18) |
InChI Key |
LZCKTDFXSIKYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3)Cl |
Origin of Product |
United States |
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